Pentafluorophenyl 4-morpholin-4-ylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 4-morpholin-4-ylbenzoate typically involves the esterification of 4-morpholin-4-ylbenzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 4-morpholin-4-ylbenzoate primarily undergoes substitution reactions due to the presence of the pentafluorophenyl group, which is highly reactive towards nucleophiles. It can also participate in ester hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution Reactions: The major products are typically the substituted derivatives of the original compound, where the pentafluorophenyl group is replaced by the nucleophile.
Ester Hydrolysis: The major products are 4-morpholin-4-ylbenzoic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 4-morpholin-4-ylbenzoate is widely used in proteomics research due to its ability to form stable conjugates with proteins and peptides. It is also employed in the synthesis of various bioactive molecules and as a reagent in organic synthesis . In medicinal chemistry, it is used to develop potential therapeutic agents by modifying its structure to enhance biological activity .
Mechanism of Action
The mechanism of action of Pentafluorophenyl 4-morpholin-4-ylbenzoate involves its reactivity towards nucleophiles, which allows it to form covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl carbon more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 4-morpholin-4-ylbenzoate
- This compound
- This compound
Uniqueness
This compound is unique due to its high reactivity towards nucleophiles and its stability under various reaction conditions. This makes it a valuable reagent in organic synthesis and biochemical research .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-1-3-10(4-2-9)23-5-7-25-8-6-23/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYQDNSLPIRXRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640181 | |
Record name | Pentafluorophenyl 4-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921938-51-4 | |
Record name | Pentafluorophenyl 4-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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